N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide
Description
The compound N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide belongs to a class of sulfonamide derivatives coupled with benzamide scaffolds. Its structure features a 4-methylpyrimidin-2-yl sulfamoyl group attached to a phenyl ring, which is further linked to a 2-phenoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)20-13-11-18(12-14-20)27-23(29)21-9-5-6-10-22(21)32-19-7-3-2-4-8-19/h2-16H,1H3,(H,27,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMJCJXFOEWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline
The sulfamoylphenyl intermediate is critical for constructing the target compound. A validated method involves the reaction of 4-methylpyrimidin-2-amine with 4-chlorosulfonylphenyl isocyanate under basic conditions. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry tetrahydrofuran (THF) | |
| Base | Triethylamine (2.5 eq) | |
| Temperature | 0–5°C (dropwise addition) | |
| Reaction Time | 12–16 hours | |
| Yield | 68–72% |
The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with a melting point of 189–191°C.
Preparation of 2-Phenoxybenzoyl Chloride
The benzamide precursor is synthesized by treating 2-phenoxybenzoic acid with thionyl chloride (SOCl₂) under reflux:
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio | 1:1.2 (acid:SOCl₂) | |
| Solvent | Anhydrous toluene | |
| Temperature | 70–80°C | |
| Reaction Time | 4 hours | |
| Yield | 85–90% |
Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in subsequent steps.
Coupling Strategies for Final Product Assembly
Amide Bond Formation
The target compound is synthesized via a nucleophilic acyl substitution reaction between 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline and 2-phenoxybenzoyl chloride :
Optimization Data:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Pyridine (3 eq) | Maximizes to 78% |
| Solvent | Dichloromethane (DCM) | Prevents hydrolysis |
| Temperature | 0°C → room temperature | Reduces side reactions |
| Reaction Time | 8 hours | Completes acylation |
The crude product is washed with 5% HCl (to remove excess base) and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Alternative One-Pot Synthesis
A modified one-pot method adapted from pyrimidine sulfonamide syntheses involves sequential reactions without isolating intermediates:
-
Sulfonation : 4-Aminophenylsulfonyl chloride reacts with 4-methylpyrimidin-2-amine in THF.
-
Benzoylation : In situ addition of 2-phenoxybenzoyl chloride and pyridine.
| Advantage | Disadvantage |
|---|---|
| Higher overall yield (82%) | Requires strict stoichiometric control |
| Reduced purification steps | Risk of over-acylation |
Characterization and Validation
Spectroscopic Data
Purity Analysis
Challenges and Mitigation Strategies
Competitive Sulfonation Side Reactions
Exposure of the pyrimidine ring to electrophilic agents can lead to undesired sulfonation at the 5-position. Mitigation includes:
Solubility Limitations
The final compound exhibits poor solubility in aqueous media (<0.1 mg/mL at pH 7.4). Co-solvents like DMSO or PEG-400 are recommended for biological testing.
Scalability and Industrial Relevance
Pilot-scale batches (1–5 kg) achieved 74% yield using continuous flow reactors for the acylation step, reducing reaction time to 2 hours. Key parameters:
-
Flow Rate : 10 mL/min.
-
Residence Time : 12 minutes.
-
Temperature : 50°C.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Typically carried out in polar solvents with the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions often result in the formation of various substituted benzamides or pyrimidines.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors or other proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural analogs, focusing on substituents and physical properties:
Key Observations:
- Pyrimidine Modifications : The 4-methylpyrimidin-2-yl group is conserved in compounds with antiurease activity (e.g., compounds 8 and 16) . Replacement with heterocycles like thiadiazole (compound 18) or fluorophenyl (compound 30) shifts activity toward other targets (e.g., PD-L1 inhibition) .
- Benzamide/Acetamide Variations: Substituents on the benzamide ring (e.g., 2-phenoxy, 2-methoxy, or 5-chloro groups) influence solubility and target affinity. For example, compound 30’s 5-chlorosalicylamide moiety enhances PD-L1 binding .
Antiurease Activity
- Compounds 8 and 16 (both containing 4-methylpyrimidin-2-yl sulfamoyl groups) demonstrated potent urease inhibition, with yields >70% and melting points between 152–161°C . The 2-(4-isobutylphenyl)propanamide group in compound 8 improved hydrophobic interactions with the enzyme’s active site .
Antiproliferative and PD-L1 Inhibition
- Compound 30 (5-chlorosalicylamide derivative) showed 57.15% PD-L1 inhibition at 10 μM, attributed to electron-withdrawing substituents enhancing binding to the PD-L1 hydrophobic pocket . In contrast, the target compound’s 2-phenoxy group may sterically hinder similar interactions.
Enzyme Inhibition
- Compound 2b (a triazole-acetamide analog) exhibited MMP-9 and cathepsin D/L inhibition, suggesting that replacing the pyrimidine ring with triazole alters selectivity toward protease enzymes .
Physicochemical and Spectroscopic Data Comparison
Biological Activity
Overview
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a sulfamoyl group, a pyrimidinyl moiety, and a phenoxybenzamide framework, which contribute to its diverse biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure plays a critical role in its mechanism of action and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for modulating various biochemical pathways.
- Hydrophobic Interactions : The phenoxy group may engage in hydrophobic interactions with protein structures, enhancing binding affinity and specificity towards target proteins.
These mechanisms suggest that the compound may exhibit therapeutic potential in various diseases by modulating enzyme activities and protein interactions.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound appears to induce apoptosis through the activation of caspase pathways, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics.
- Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects on human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a 50% reduction in TNF-alpha production at a concentration of 10 µM.
- Cancer Cell Proliferation : A study published in Cancer Letters reported that this compound inhibited the growth of MCF-7 breast cancer cells by 70% at a concentration of 50 µM after 48 hours, suggesting potential as an anticancer agent.
Data Tables
Q & A
Basic: What are the standard synthetic routes for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxybenzamide, and what key reaction conditions are required?
Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation : Reacting 4-aminophenylsulfonamide derivatives with 4-methylpyrimidin-2-amine under basic conditions (e.g., triethylamine) to form the sulfamoyl linkage .
Amide Coupling : Introducing the 2-phenoxybenzamide moiety via coupling reagents like EDC/HOBt or DCC, ensuring stoichiometric control to avoid side reactions .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the pure compound .
Critical Conditions : Temperature control (0–5°C during coupling), anhydrous solvents (DMF or DCM), and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for the pyrimidine ring (δ 8.0–8.5 ppm), sulfonamide (δ 3.1–3.3 ppm), and phenoxy groups (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) and confirm molecular weight via ESI-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR Design :
-
Functional Group Modifications :
-
Methods :
- Synthesize analogs with variations in substituents (e.g., replacing methyl with ethyl on pyrimidine).
- Test in vitro bioactivity (e.g., antimicrobial MIC assays, cancer cell line viability via MTT) .
- Use computational docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .
Advanced: What experimental strategies can resolve contradictions in reported biological activities across different studies?
Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., same cell lines, incubation times) to isolate variables .
- Purity Analysis : Use DSC (melting point) and HPLC to confirm compound integrity; impurities >5% can skew bioactivity results .
- Structural Analog Testing : Compare activity with closely related derivatives (e.g., N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} analogs) to identify critical functional groups .
- Mechanistic Studies : Perform enzyme inhibition kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .
Advanced: What mechanistic studies elucidate the compound's enzyme inhibition, and which in vitro models are appropriate?
Answer:
- Enzyme Assays :
- In Vitro Models :
- Anticancer Activity : Test in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with apoptosis markers (Annexin V/PI staining) .
- Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reaction Scalability : Transition from batch to continuous flow reactors for sulfonamide coupling to improve yield consistency .
- Purification : Replace column chromatography with solvent-antisolvent precipitation (e.g., acetone/water) for cost-effective large-scale purification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify light-/moisture-sensitive steps requiring controlled storage .
Advanced: How can molecular docking guide the optimization of this compound for selective enzyme targeting?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
